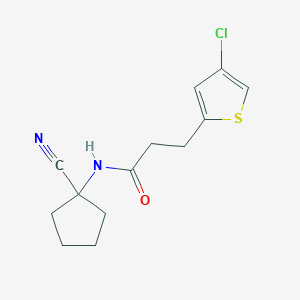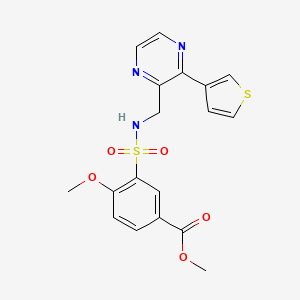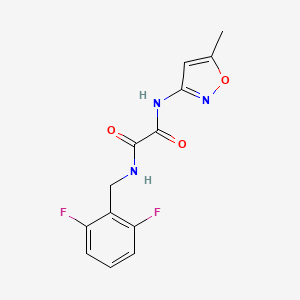
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide, also known as CCTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. CCTP belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down anandamide, an endogenous cannabinoid neurotransmitter, and is involved in the regulation of pain, inflammation, and anxiety. CCTP inhibits FAAH, leading to an increase in anandamide levels, which may have therapeutic effects.
作用机制
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide inhibits FAAH, leading to an increase in anandamide levels. Anandamide is an endogenous cannabinoid neurotransmitter that binds to cannabinoid receptors in the body, leading to various physiological effects. Anandamide is involved in the regulation of pain, inflammation, and anxiety, among other functions. By inhibiting FAAH, this compound increases anandamide levels, leading to the activation of cannabinoid receptors and the resulting physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can reduce pain and inflammation in animal models, indicating its potential as a pain medication. This compound has also been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders. Additionally, this compound has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide in lab experiments is its specificity for FAAH inhibition. This compound has been shown to selectively inhibit FAAH, without affecting other enzymes or receptors. This specificity allows researchers to study the effects of FAAH inhibition without confounding factors. However, one limitation of using this compound in lab experiments is its complex synthesis process, which requires expertise in organic chemistry. Additionally, this compound has not been extensively studied in humans, and its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for research on 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide. One area of interest is the development of this compound-based pain medications. This compound has been shown to reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications. Another area of interest is the investigation of this compound's effects on other physiological functions, such as appetite and sleep. Additionally, further research is needed to determine the safety and efficacy of this compound in humans, which may pave the way for its use in clinical settings.
合成方法
The synthesis of 3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide involves several steps, starting with the reaction of 4-chlorothiophen-2-amine with 1-cyanocyclopentane carboxylic acid to form an intermediate. The intermediate is then reacted with 3-bromopropionyl chloride to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
科学研究应用
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide has been studied for its potential applications in various areas of research, including pain management, inflammation, and anxiety disorders. Studies have shown that this compound can reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications. This compound has also been shown to have anxiolytic effects, which may be useful in the treatment of anxiety disorders.
属性
IUPAC Name |
3-(4-chlorothiophen-2-yl)-N-(1-cyanocyclopentyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2OS/c14-10-7-11(18-8-10)3-4-12(17)16-13(9-15)5-1-2-6-13/h7-8H,1-6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDQIOCGMKYMPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CCC2=CC(=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(pyridin-2-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2633528.png)
![N-(2-ethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2633530.png)
![N'-benzoyl-8-methyl-8H-thieno[2,3-b]indole-2-carbohydrazide](/img/structure/B2633532.png)


![1-[1-(2-Chloropropanoyl)piperidin-4-yl]-1,2,4-triazole-3-carbonitrile](/img/structure/B2633536.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2633539.png)

![5-chloro-1-[3-(trifluoromethyl)benzyl]-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2633542.png)
![3-(3-nitrophenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic Acid](/img/structure/B2633543.png)

![2-[(1,3-Benzoxazol-2-yl)amino]-1-(furan-3-yl)-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B2633549.png)
![6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2633550.png)